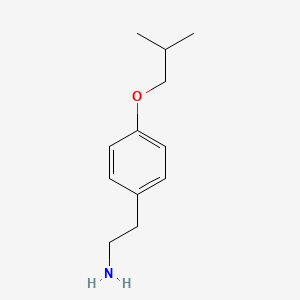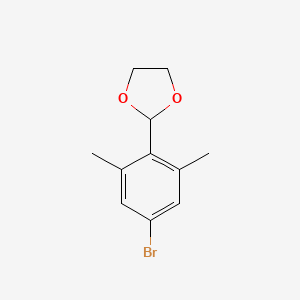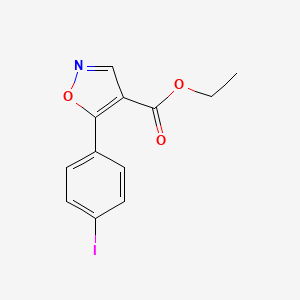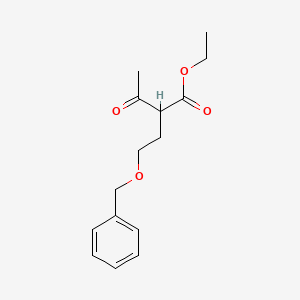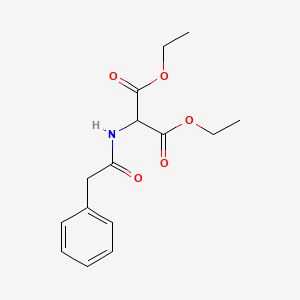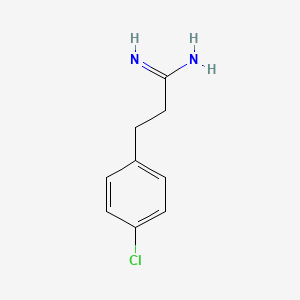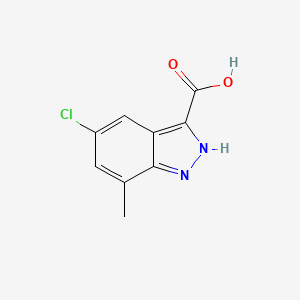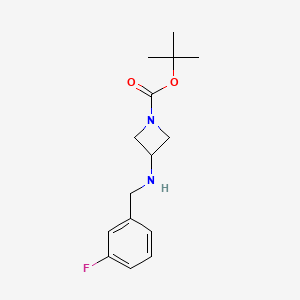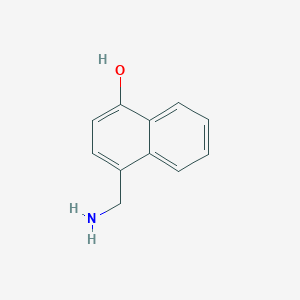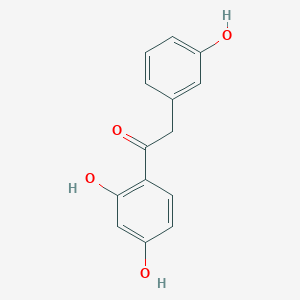
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone, also known by other names such as 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine , is a chemical compound with the empirical formula C27H27N3O2 . It falls within the class of phenolic compounds and exhibits interesting properties due to its aromatic rings and hydroxyl groups. The compound’s molecular weight is approximately 425.52 g/mol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Derivatives : This compound has been used as a starting material in the synthesis of various derivatives. Zhou Jin-xia (2010) reported the synthesis of (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone, using (2,4-dihydroxyphenyl)ethanone and prenyl bromide, achieving a yield of 73% under optimized conditions (Zhou Jin-xia, 2010).
Fluorescent Probes : T. Fang et al. (2019) utilized 1-(2-Hydroxyphenyl)ethanone in the preparation of a BODIPY-based probe for detecting H2S in cells, highlighting its potential in biological systems and fluorescent probe development (Fang et al., 2019).
Formation of Isoflavones and Heterocycles : V. Moskvina et al. (2015) demonstrated that 1-(2,4-dihydroxyphenyl)ethanone can undergo heterocyclization to form isoflavones and other heterocycles, contributing to organic synthesis research (Moskvina et al., 2015).
Biological Applications
Antimicrobial Studies : V.M. Sherekar et al. (2022) reported the synthesis of a compound derived from 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, which displayed excellent antimicrobial activities. This highlights the potential of derivatives of this compound in antimicrobial research (Sherekar et al., 2022).
Antifungal Properties : Yi-bin Zhao et al. (2007) isolated constituents from Cynanchum otophyllum, including 1-(3,4-dihydroxyphenyl)ethanone, which showed antifungal activity, indicating its potential in antifungal applications (Zhao et al., 2007).
Enzymatic Conversion and Chemical Transformation : 林瑋德 (2010) discussed the conversion of 1-(3-hydroxyphenyl)-2-(methylamino) ethanone to (S)-PE by Rhodococcus erythropolis, indicating its role in enzymatic processes and biocatalysis (林瑋德, 2010).
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-10-3-1-2-9(6-10)7-13(17)12-5-4-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNSMKPQBGVUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568623 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89019-84-1 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Formyl-[2,2']bifuranyl-5-carboxylic acid](/img/structure/B3058262.png)
